![molecular formula C16H14N2O B1414736 3-{[(Quinolin-8-yl)amino]methyl}phenol CAS No. 1019573-28-4](/img/structure/B1414736.png)
3-{[(Quinolin-8-yl)amino]methyl}phenol
説明
“3-{[(Quinolin-8-yl)amino]methyl}phenol” is a chemical compound with the molecular formula C16H14N2O . It is an intermediate and is not considered a hazardous compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, often involves the use of aromatic ortho-diamines . Intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation methodologies using mono-propargylated aromatic ortho-diamines have been reported . These reactions can be conducted using either stannic chloride or indium (III) chloride .
Molecular Structure Analysis
Quinoline, a key component of “this compound”, is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline derivatives can be synthesized through various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
科学的研究の応用
Fluorescent Chemosensors
Selective Detection of Metal Ions : Compounds structurally similar to 3-{[(Quinolin-8-yl)amino]methyl}phenol, like HL1 and HL2, have been developed as fluorescent chemosensors. These sensors are specifically sensitive to metal ions such as Zn2+ and Al3+ ions. These chemosensors have been explored for potential biological applications due to their ability to detect metal ions at very low concentrations (Ghorai, Pal, Karmakar, & Saha, 2020) (Ghorai, Pal, Karmakar, & Saha, 2020).
Dual Fluorescence Chemosensors : Isomers of this compound, such as 4-methyl-2-((quinolin-6-ylimino)methyl)phenol, have demonstrated dual fluorescence chemosensor properties for Al3+ and Zn2+ ions. This highlights the potential for these compounds to be used in detecting and differentiating between different metal ions (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018) (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Antioxidant and Radical Quenching
- Inhibiting DNA Oxidation : A study found that coumarin-fused quinolines, closely related to this compound, are capable of quenching radicals and inhibiting DNA oxidation. This indicates a potential antioxidant application of compounds with a similar quinoline structure (Xi & Liu, 2015) (Xi & Liu, 2015).
Anticancer and Antimicrobial Properties
Anticancer Activity : Copper(II) complexes derived from quinolin-2(1H)-one, similar to this compound, have shown significant anticancer potential. These complexes have demonstrated activity comparable to cisplatin against human hepatic carcinoma cell lines (Creaven, Duff, Egan, Kavanagh, Rosair, Thangella, & Walsh, 2010) (Creaven, Duff, Egan, Kavanagh, Rosair, Thangella, & Walsh, 2010).
Inhibition of Enzymes : Metal complexes of quinoline derivatives have been found to selectively inhibit butyrylcholinesterase (BChE), an enzyme important in the study of Alzheimer's disease. This suggests a potential therapeutic application of these compounds in neurological disorders (Ikram, Rehman, Rehman, Baker, & Schulzke, 2012) (Ikram, Rehman, Rehman, Baker, & Schulzke, 2012).
Sensory Applications
- pH Sensing : Certain quinoline derivatives, such as 2-Hydroxy-5-methyl-3-((quinolin-6-ylimino)methyl)benzaldehyde, have been used as ratiometric fluorescent chemosensors for pH. These compounds can visually indicate different pH levels, highlighting their utility in biological and environmental sensing (Halder, Hazra, & Roy, 2018) (Halder, Hazra, & Roy, 2018).
Safety and Hazards
特性
IUPAC Name |
3-[(quinolin-8-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-14-7-1-4-12(10-14)11-18-15-8-2-5-13-6-3-9-17-16(13)15/h1-10,18-19H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITKOBMDTPUIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=CC(=CC=C3)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



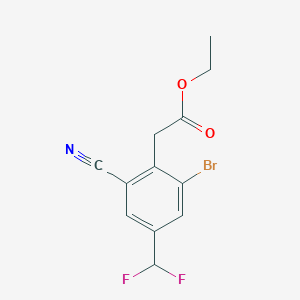
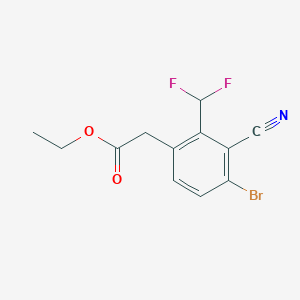

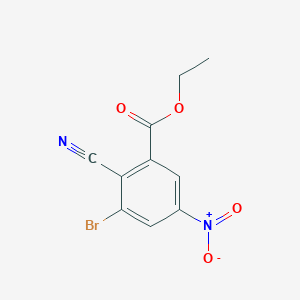
![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1414663.png)
![N-[(2,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414664.png)
amine](/img/structure/B1414665.png)
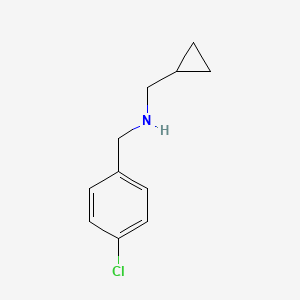
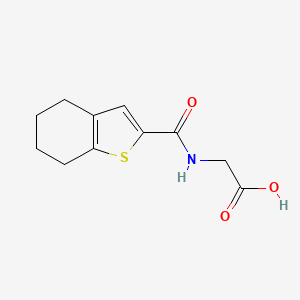

![2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1414672.png)
![Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate](/img/structure/B1414673.png)
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)